molecular formula C12H12ClF3N4O2S B2980394 N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)-1-ethanesulfonamide CAS No. 2058815-02-2

N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)-1-ethanesulfonamide

Cat. No. B2980394
CAS RN: 2058815-02-2
M. Wt: 368.76
InChI Key: NSGPCOGRUOHXMI-UHFFFAOYSA-N
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Description

This compound is a trifluoromethyl group-containing molecule . Trifluoromethyl groups are often found in pharmaceuticals and their presence can significantly affect the properties of the drug .


Synthesis Analysis

The synthesis of similar trifluoromethyl-containing compounds often involves alkylation with alkyl iodides . A process for the preparation of Pyroxasulfone, a related compound, has been described in a patent . This process involves the use of a radical approach for the protodeboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a pyrazole ring with a trifluoromethyl group at the 3-position and a 2-pyridinylmethyl group at the 1-position .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, it can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It can also participate in the synthesis of disubstituted pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 3-(Trifluoromethyl)pyrazole has a boiling point of 70°C at 2 mmHg and a melting point of 45-47°C . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but insoluble in water .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in pharmaceuticals, given the prevalence of trifluoromethyl groups in drug molecules . Additionally, improved methods for its synthesis could be explored .

properties

IUPAC Name

N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N4O2S/c1-2-23(21,22)19-9-5-18-20(6-9)7-11-10(13)3-8(4-17-11)12(14,15)16/h3-6,19H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGPCOGRUOHXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CN(N=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)-1-ethanesulfonamide

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